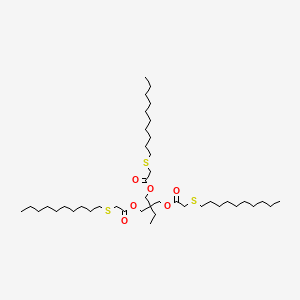

2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate)

Beschreibung

2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate) is a sulfur-containing organic compound characterized by a branched propanediyl core substituted with decylthioacetate groups. Its structure features:

- A central 2-ethyl-1,3-propanediyl backbone.

- Two decylthioacetate ester groups attached to the 1- and 3-positions.

- An additional decylthioacetyloxy-methyl substituent at the 2-position.

Eigenschaften

CAS-Nummer |

84145-16-4 |

|---|---|

Molekularformel |

C42H80O6S3 |

Molekulargewicht |

777.3 g/mol |

IUPAC-Name |

2,2-bis[(2-decylsulfanylacetyl)oxymethyl]butyl 2-decylsulfanylacetate |

InChI |

InChI=1S/C42H80O6S3/c1-5-9-12-15-18-21-24-27-30-49-33-39(43)46-36-42(8-4,37-47-40(44)34-50-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-51-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3 |

InChI-Schlüssel |

WUAYEQCHCBAXFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCC)COC(=O)CSCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Transglutaminase can be obtained from both animal and microbial sources. The high cost of transglutaminase of animal origin has led to efforts to find microbial sources. Since the early 1990s, many microbial transglutaminase-producing strains have been identified, and production processes have been optimized . Industrial production methods involve fermentation processes using these microbial strains, followed by purification steps to obtain the enzyme in its active form.

Analyse Chemischer Reaktionen

Transglutaminase primarily catalyzes acyl-transfer reactions, where the γ-carboxamide groups of glutamine residues react with primary amines, such as the ε-amino group of lysine, to form γ-glutamyl-ε-lysine cross-links. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The enzyme can also catalyze the incorporation of amines into proteins, leading to the formation of modified proteins with altered properties .

Wissenschaftliche Forschungsanwendungen

Transglutaminase has a wide range of applications in scientific research and industry:

Chemistry: Used in the synthesis of protein-based materials and biopolymers.

Biology: Plays a role in cellular processes such as apoptosis, wound healing, and blood clotting.

Medicine: Used in the development of drug delivery systems and tissue engineering.

Industry: Widely used in the food industry to improve the texture and stability of food products.

Wirkmechanismus

The mechanism of action of transglutaminase involves a nucleophilic attack on the substrate by the sulfhydryl group of cysteine, following activation by a thiolate-imidazolium ion pair involving the histidine side chain. This leads to the formation of a covalent bond between the γ-carboxamide group of glutamine and the free amine group, resulting in the cross-linking of proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity vs. Bioactivity: The target compound lacks heterocyclic rings (e.g., triazole in Tryfuzol®), which are critical for receptor binding in immunomodulatory agents . Instead, its aliphatic decylthio chains may enhance membrane disruption, favoring antimicrobial or surfactant roles.

Lipophilicity and Solubility :

- The target’s three decylthioacetate groups increase hydrophobicity compared to shorter-chain analogs. This property aligns with surfactants or lipid-soluble drug carriers but may limit aqueous solubility.

Synthetic Accessibility: While microwave-assisted synthesis is noted for triazole derivatives , the target compound’s multiple esterifications likely require stepwise thioacetylation under controlled conditions.

Biological Activity :

- Unlike 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (antifungal) , the target’s lack of a triazole ring suggests divergent mechanisms, possibly targeting lipid membranes via alkyl chain insertion.

Research Implications and Gaps

- Experimental Data Needed : Direct studies on the target compound’s thermal stability, critical micelle concentration (CMC), and antimicrobial efficacy are absent in the provided evidence.

- Comparative Modeling : Molecular dynamics simulations could elucidate interactions between its decylthio chains and lipid bilayers, contrasting with mercaptoacetate analogs .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate), and how can they be methodologically addressed?

- Answer : The synthesis of this compound involves multi-step thioesterification and esterification reactions. Key challenges include controlling regioselectivity during the formation of the bis((decylthio)acetate) moiety and minimizing sulfur-based side reactions. A recommended approach is to use inert atmosphere conditions (e.g., nitrogen) and catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound . Kinetic monitoring using HPLC or TLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the position of thioether and ester linkages. For sulfur-containing groups, High-Resolution Mass Spectrometry (HRMS) in ESI+ mode provides precise molecular weight confirmation. FT-IR spectroscopy identifies characteristic C-S (650–750 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches. X-ray crystallography (as applied in analogous thioester compounds ) can resolve stereochemical ambiguities if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?

- Answer : A tiered experimental framework is recommended:

- Phase 1 : Determine hydrolysis kinetics under varying pH (4–9) and temperature (20–40°C) using LC-MS/MS to quantify degradation products .

- Phase 2 : Assess biotic degradation via microbial consortia from contaminated water sources. Use ¹⁴C-labeled analogs to track mineralization rates .

- Phase 3 : Model bioaccumulation potential using logP values (experimentally derived via shake-flask method) and quantitative structure-activity relationships (QSARs) .

Q. What strategies resolve contradictions in observed reactivity data (e.g., unexpected oxidation products) during stability studies?

- Answer : Systematic variable isolation is critical:

- Step 1 : Replicate experiments under controlled oxygen levels (e.g., using Schlenk lines) to assess oxidation pathways .

- Step 2 : Employ radical scavengers (e.g., BHT) to identify if free-radical mechanisms dominate.

- Step 3 : Use computational tools (e.g., DFT calculations) to predict reactive sites and compare with experimental LC-MS/MS fragmentation patterns .

Q. How can the compound’s interaction with lipid membranes be studied to infer biological activity?

- Answer : Use biophysical assays:

- Method 1 : Langmuir-Blodgett monolayers to measure changes in lateral pressure during compound insertion .

- Method 2 : Fluorescence anisotropy with DPH probes to assess membrane fluidity modulation.

- Method 3 : Molecular dynamics simulations (e.g., GROMACS) to model partitioning behavior and hydrogen-bonding interactions with phospholipid headgroups .

Methodological Design and Validation

Q. What experimental designs are optimal for studying structure-activity relationships (SARs) of derivatives of this compound?

- Answer : A split-plot factorial design is recommended:

- Main Factors : Vary decylthio chain length (C8–C12) and ester substituents.

- Response Variables : Measure solubility (via nephelometry), thermal stability (DSC/TGA), and bioactivity (e.g., enzyme inhibition assays).

- Validation : Use ANOVA with post-hoc Tukey tests to identify significant structural contributors to activity .

Q. How can researchers mitigate cytotoxicity risks when handling this compound in cell-based assays?

- Answer : Adopt OSHA-recommended practices:

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats).

- Dose Optimization : Pre-screen cytotoxicity via MTT assays across a concentration range (1 nM–100 µM).

- Neutralization : Quench residual compound with excess β-mercaptoethanol to reduce reactive thiol intermediates .

Theoretical and Computational Extensions

Q. What computational frameworks predict the compound’s photodegradation pathways under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.